molecular formula C15H14ClNO4S B2983044 N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 333449-35-7

N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2983044
CAS No.: 333449-35-7
M. Wt: 339.79
InChI Key: ZNEWDJGIXQZXOY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a methylphenylsulfonyl group, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by reacting 4-methylbenzenesulfonic acid with thionyl chloride.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]amine.

    Glycine coupling: The final step involves coupling the amine with glycine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]alanine
  • N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]valine

Uniqueness

N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-11-2-8-14(9-3-11)22(20,21)17(10-15(18)19)13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEWDJGIXQZXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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